4-Ethyl-3,3,4-trimethylheptane
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Overview
Description
4-Ethyl-3,3,4-trimethylheptane: is an organic compound classified as a branched alkane. Its molecular formula is C12H26 , and it is composed of a heptane backbone with ethyl and methyl substituents. This compound is part of the larger family of hydrocarbons, which are fundamental in organic chemistry due to their varied structures and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-3,3,4-trimethylheptane typically involves the alkylation of heptane derivatives. One common method is the Friedel-Crafts alkylation, where heptane is reacted with ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require an inert atmosphere and controlled temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve catalytic cracking and reforming processes. These methods utilize petroleum fractions and involve high temperatures and pressures to rearrange hydrocarbon chains into the desired branched structures. Catalysts such as zeolites are often employed to enhance the selectivity and yield of the target compound .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-3,3,4-trimethylheptane primarily undergoes reactions typical of alkanes, including:
Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and reagents used.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators.
Combustion: Like other hydrocarbons, it can undergo complete combustion to produce carbon dioxide and water.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic or basic media.
Substitution: Halogens (Cl2, Br2) with UV light or radical initiators like peroxides.
Combustion: Requires an excess of oxygen (O2) and an ignition source.
Major Products:
Oxidation: Depending on the extent, products can include 4-ethyl-3,3,4-trimethylheptanol, 4-ethyl-3,3,4-trimethylheptanal, or 4-ethyl-3,3,4-trimethylheptanoic acid.
Substitution: Halogenated derivatives such as 4-ethyl-3,3,4-trimethylheptyl chloride or bromide.
Scientific Research Applications
4-Ethyl-3,3,4-trimethylheptane has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of branched alkanes in various chemical reactions and processes.
Biology: Investigated for its interactions with biological membranes and its potential effects on cellular processes.
Medicine: Explored for its potential as a hydrophobic moiety in drug design and delivery systems.
Mechanism of Action
The mechanism of action of 4-ethyl-3,3,4-trimethylheptane in chemical reactions involves the formation of reactive intermediates such as free radicals or carbocations. These intermediates facilitate the substitution or addition reactions typical of alkanes. In biological systems, its hydrophobic nature allows it to interact with lipid bilayers, potentially affecting membrane fluidity and permeability .
Comparison with Similar Compounds
3,3,4-Trimethylheptane: Similar structure but lacks the ethyl group at the fourth position.
2,2,4-Trimethylpentane (Isooctane): A well-known branched alkane used as a standard in octane rating.
3-Ethyl-2,2,4-trimethylpentane: Another branched alkane with a different arrangement of substituents.
Uniqueness: 4-Ethyl-3,3,4-trimethylheptane is unique due to its specific branching pattern, which can influence its physical and chemical properties, such as boiling point, melting point, and reactivity. This distinct structure makes it valuable for studying the effects of branching on hydrocarbon behavior .
Properties
CAS No. |
62198-72-5 |
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Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
4-ethyl-3,3,4-trimethylheptane |
InChI |
InChI=1S/C12H26/c1-7-10-12(6,9-3)11(4,5)8-2/h7-10H2,1-6H3 |
InChI Key |
QLOXTBGCIUOWIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CC)C(C)(C)CC |
Origin of Product |
United States |
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